N-(5-chloropyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-(5-chloropyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a 4-oxo-1,2,3-benzotriazin-3(4H)-yl core linked to a 5-chloropyridin-2-yl group via an acetamide bridge. The benzotriazinone group is known to confer diverse bioactivities, including enzyme inhibition and pesticidal properties, depending on substituents .
Properties
Molecular Formula |
C14H10ClN5O2 |
|---|---|
Molecular Weight |
315.71 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C14H10ClN5O2/c15-9-5-6-12(16-7-9)17-13(21)8-20-14(22)10-3-1-2-4-11(10)18-19-20/h1-7H,8H2,(H,16,17,21) |
InChI Key |
KUKIQJFADOFTDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of an appropriate hydrazine derivative with a suitable carboxylic acid or ester.
Chloropyridine Derivative: The 5-chloropyridin-2-yl group can be introduced through a nucleophilic substitution reaction using 5-chloropyridine and an appropriate nucleophile.
Coupling Reaction: The final step involves coupling the benzotriazine core with the chloropyridine derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, benzotriazine derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Acetamide Derivatives with Benzotriazinone Moieties
The evidence highlights two closely related compounds (Table 1):
Key Observations :
- Substituent Effects: The presence of a 5-chloropyridin-2-yl group in the target compound contrasts with the chloro-fluorophenyl or pyridin-3-ylmethyl groups in analogs. These differences likely influence solubility, bioavailability, and target affinity.
- Molecular Weight : The target compound’s molecular weight (estimated ~315–330 g/mol) falls within the range of its analogs, suggesting comparable pharmacokinetic profiles.
Comparison with Non-Benzotriazinone Acetamides
Coumarin-Based Acetamides
Compounds such as N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide () replace the benzotriazinone core with coumarin. These derivatives exhibit antioxidant activity surpassing ascorbic acid, highlighting how core heterocycle substitution (e.g., coumarin vs. benzotriazinone) can shift biological activity toward redox modulation .
Pyrimidine-Linked Acetamides
The compound 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () incorporates a pyrimidine-thioether group. Unlike the benzotriazinone derivatives, this structure may favor interactions with sulfur-binding enzymes or receptors, demonstrating the versatility of acetamide scaffolds in drug design .
Contrast with Benzotriazinone-Containing Pesticides
Azinphos-methyl (CAS 86-50-0), a pesticide with the systematic name Phosphorodithioic acid, O,O-dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester, shares the benzotriazinone moiety but differs critically in its phosphorodithioate ester group (vs. acetamide). This structural distinction underpins its acute toxicity and classification as "highly hazardous" by regulatory bodies, restricting its use to non-food crops . In contrast, acetamide derivatives like the target compound are less likely to exhibit such toxicity, emphasizing the role of functional groups in determining application scope.
Research Findings and Implications
- Structural-Activity Relationships (SAR): The benzotriazinone-acetamide framework appears adaptable to diverse substituents, enabling tuning for specific biological targets. For example, halogenated aryl groups (e.g., chloro-fluorophenyl) may enhance lipophilicity and membrane permeability, while pyridinyl groups could improve water solubility .
- Toxicity Considerations: Unlike Azinphos-methyl, acetamide derivatives lack the organophosphate backbone, reducing risks associated with acetylcholinesterase inhibition. This makes them more suitable for therapeutic applications .
- Synthetic Accessibility: The synthesis of benzotriazinone acetamides typically involves nucleophilic substitution or coupling reactions, as seen in and . This modularity supports rapid analog generation for SAR studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
